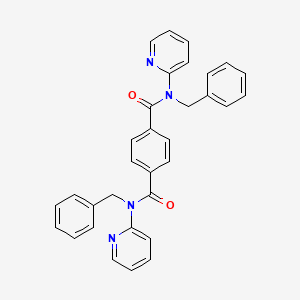
N,N'-dibenzyl-N,N'-di(pyridin-2-yl)benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of benzyl and pyridinyl groups attached to a benzene-1,4-dicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with benzylamine and pyridine-2-amine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-purity production of the compound.
化学反応の分析
Types of Reactions
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzyl and pyridinyl groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include oxidized amides, reduced amides, and substituted derivatives with various functional groups.
科学的研究の応用
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action in coordination chemistry and materials science.
類似化合物との比較
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: This compound shares structural similarities but differs in the positioning and type of substituents.
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine: Another related compound with amine groups instead of amide groups.
Uniqueness
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE is unique due to its combination of benzyl and pyridinyl groups attached to a benzene-1,4-dicarboxamide core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C32H26N4O2 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
1-N,4-N-dibenzyl-1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C32H26N4O2/c37-31(35(29-15-7-9-21-33-29)23-25-11-3-1-4-12-25)27-17-19-28(20-18-27)32(38)36(30-16-8-10-22-34-30)24-26-13-5-2-6-14-26/h1-22H,23-24H2 |
InChIキー |
YUGMKSFUAQWVJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11636201.png)
![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11636206.png)
![(5Z)-5-benzylidene-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636208.png)
![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11636211.png)
![3-methyl-1-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636216.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11636222.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636232.png)
![4-(5-{(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11636237.png)
![2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B11636240.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636268.png)
![2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11636270.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636276.png)
![3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11636285.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636289.png)
